6-(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine, also known as 6-(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidine-4-amine, is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of pyrimidine and is a heterocyclic compound with a five-membered ring structure. Due to its unique structure, it has a variety of biochemical and physiological effects, which makes it a useful tool for a wide range of scientific experiments.
Scientific Research Applications
6-(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine has a wide range of applications in the field of scientific research. It has been used as a reagent in the synthesis of various compounds such as 1,3-diaryl-2-imino-1,3-dihydro-1H-benzimidazoles and 1,3-diaryl-2-imino-1,3-dihydro-1H-benzimidazol-2-ones. It has also been used as a ligand in the synthesis of various metal complexes. In addition, it has been used in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can form a complex with a Lewis base. This complex can then be used to catalyze a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine are not fully understood. However, some studies have suggested that it may have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is stable at room temperature and can be stored for long periods of time. However, it is important to note that the compound is toxic and should be handled with care.
Future Directions
There are a number of potential future directions for 6-(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine(2-aminoethoxy)-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine. One potential direction is to explore its use as a drug delivery system. In addition, further research could be conducted to explore its potential as an anti-cancer agent or to investigate its potential as an antiviral agent. Additionally, further research could be conducted to explore its potential as an antioxidant or to investigate its potential as an anti-inflammatory agent. Finally, further research could be conducted to explore its potential as a neuroprotective agent.
properties
IUPAC Name |
6-(2-aminoethoxy)-N-(oxolan-2-ylmethyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c12-3-5-17-11-6-10(14-8-15-11)13-7-9-2-1-4-16-9/h6,8-9H,1-5,7,12H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGIRUBXPBSMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=NC=N2)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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